N~6~-(3-methoxypropyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Descripción
N⁶-(3-Methoxypropyl)-1-methyl-N⁴-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 1-methyl group at position 1, a 2-methylphenyl substituent at the N⁴ position, and a 3-methoxypropyl group at the N⁶ position. The structural features of this compound—such as the methoxypropyl side chain and methyl-substituted aromatic rings—suggest tailored hydrophobicity and hydrogen-bonding capabilities, which are critical for target engagement and pharmacokinetic properties.
Propiedades
IUPAC Name |
6-N-(3-methoxypropyl)-1-methyl-4-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-12-7-4-5-8-14(12)20-15-13-11-19-23(2)16(13)22-17(21-15)18-9-6-10-24-3/h4-5,7-8,11H,6,9-10H2,1-3H3,(H2,18,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYNDPOJMQTCHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NCCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N~6~-(3-methoxypropyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and as an inhibitor of specific kinases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C17H22N6O
- Molecular Weight : 326.4 g/mol
- Structure : The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its role in various pharmacological activities.
The biological activity of N~6~-(3-methoxypropyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. Notably, it has shown potential as an epidermal growth factor receptor (EGFR) inhibitor.
In Vitro Studies
Recent studies have demonstrated the anti-proliferative effects of this compound against various cancer cell lines:
- A549 (Lung Cancer) : IC50 values suggest potent activity.
- HCT-116 (Colorectal Cancer) : Similar potent effects were observed.
Table 1 summarizes the anti-proliferative activities of related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12b | A549 | 8.21 |
| 12b | HCT-116 | 19.56 |
Mechanistic Insights
Flow cytometric analysis indicated that compound 12b induces apoptosis and arrests the cell cycle at the S and G2/M phases. It also significantly increases the BAX/Bcl-2 ratio, suggesting a shift towards pro-apoptotic signaling pathways.
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications on the pyrazolo[3,4-d]pyrimidine scaffold can enhance biological activity. For instance:
- The presence of a methoxypropyl group at the N6 position appears to improve solubility and bioavailability.
- Substituents at the N4 position can modulate kinase selectivity and potency.
Table 2 outlines various derivatives and their corresponding activities:
| Derivative | N Position Substituent | Activity (IC50) |
|---|---|---|
| 12a | -NH2 | Moderate |
| 12b | -OCH3 | High |
Clinical Relevance
In a study focusing on EGFR inhibitors, derivatives similar to N~6~-(3-methoxypropyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine demonstrated significant promise as therapeutic agents for non-small cell lung cancer (NSCLC). The ability to selectively target mutant forms of EGFR presents a crucial advantage in treating resistant cancer types.
Comparación Con Compuestos Similares
Structural Modifications and Physicochemical Properties
The following table compares the target compound with structurally related analogs, highlighting key substituents, molecular weights, and solubility data where available:
Key Observations:
- The 2-methylphenyl substituent at N⁴ in the target compound is less sterically hindered than the 3,4-dimethylphenyl group in , which may influence binding pocket accessibility.
- The chloro-substituted analog has significantly lower molecular weight (316.79 vs. 352.44) but poorer aqueous solubility (0.5 µg/mL), suggesting halogenation trades hydrophobicity for potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
